molecular formula C9H11Br2N B15237250 (S)-1-(2,5-Dibromophenyl)propan-1-amine

(S)-1-(2,5-Dibromophenyl)propan-1-amine

Katalognummer: B15237250
Molekulargewicht: 293.00 g/mol
InChI-Schlüssel: NSOJMGIBNKXNMP-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2,5-Dibromophenyl)propan-1-amine is a chiral organic compound featuring a brominated phenyl ring and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine typically involves the bromination of a phenylpropanamine precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2,5-Dibromophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The brominated phenyl ring can be reduced to form a non-brominated phenyl ring.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of non-brominated phenylpropanamine.

    Substitution: Formation of substituted phenylpropanamines with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.

    Medicine: Investigated for its potential pharmacological properties, such as acting on neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (S)-1-(2,5-Dibromophenyl)propan-1-amine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(2,4-Dibromophenyl)propan-1-amine
  • (S)-1-(3,5-Dibromophenyl)propan-1-amine
  • (S)-1-(2,5-Dichlorophenyl)propan-1-amine

Uniqueness

(S)-1-(2,5-Dibromophenyl)propan-1-amine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds.

Eigenschaften

Molekularformel

C9H11Br2N

Molekulargewicht

293.00 g/mol

IUPAC-Name

(1S)-1-(2,5-dibromophenyl)propan-1-amine

InChI

InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1

InChI-Schlüssel

NSOJMGIBNKXNMP-VIFPVBQESA-N

Isomerische SMILES

CC[C@@H](C1=C(C=CC(=C1)Br)Br)N

Kanonische SMILES

CCC(C1=C(C=CC(=C1)Br)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.